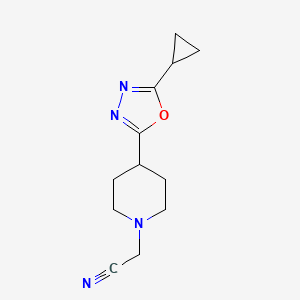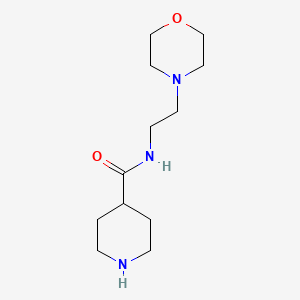![molecular formula C21H22N6O2S B2599060 N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921790-45-6](/img/structure/B2599060.png)
N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that features a unique structure combining an acetamide group, a phenyl ring, and an imidazo[2,1-c][1,2,4]triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core:
Introduction of the p-Tolyl Group:
Thioether Formation:
Acetamide Group Addition:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenated derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced forms of the original functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, or other biological interactions.
Industrial Chemistry: It may be utilized in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Molecular Targets: Potential targets include kinases, proteases, or other proteins involved in disease pathways.
Comparación Con Compuestos Similares
- 2-(4-methylphenyl)-3H-imidazo[2,1-c][1,2,4]triazole
- N-(4-acetamidophenyl)-2-(methylthio)acetamide
- 3-(4-methylphenyl)-5H-imidazo[2,1-c][1,2,4]triazole-6-thiol
This detailed overview provides a comprehensive understanding of N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-14-6-8-18(9-7-14)26-10-11-27-20(26)24-25-21(27)30-13-19(29)23-17-5-3-4-16(12-17)22-15(2)28/h3-9,12H,10-11,13H2,1-2H3,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACPJXTHFHJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598977.png)



![2-Amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2598987.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2598988.png)

![2-allyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598990.png)



![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2598997.png)
![(7S)-12,14-dimethyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione](/img/structure/B2598998.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-[(2,2,2-trifluoroethyl)sulfanyl]acetamide](/img/structure/B2599000.png)
